molecular formula C10H14Cl3NO B3025302 [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride CAS No. 1170602-50-2

[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride

Cat. No.: B3025302
CAS No.: 1170602-50-2
M. Wt: 270.6
InChI Key: LYIXNBNJZAGQRN-UHFFFAOYSA-N
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Description

[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride: is an organic compound with the molecular formula C10H14Cl2NO. It is a derivative of phenoxyethylamine, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the desired phenoxyethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in a variety of substituted phenoxyethylamines .

Scientific Research Applications

Chemistry: In chemistry, [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • [2-(2,4-Dichlorophenoxy)ethyl]amine hydrochloride
  • [2-(3,5-Dimethylphenoxy)ethyl]amine hydrochloride
  • [2-(2,4-Dichloro-3-methylphenoxy)ethyl]amine hydrochloride

Comparison: Compared to its analogs, [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific receptor interactions .

Properties

IUPAC Name

2-(2,4-dichloro-3,5-dimethylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11;/h5H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIXNBNJZAGQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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